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Compound of Interest

Compound Name: NMS-859

Cat. No.: B609607

This guide provides a detailed comparison of the cross-reactivity profile of NMS-859, a potent
inhibitor of the ATPase p97/VCP, against other related ATPases. The information is intended for
researchers, scientists, and drug development professionals working on p97/VCP as a
therapeutic target.

Introduction to NMS-859 and its Target, p97/VCP

NMS-859 is a small molecule inhibitor that covalently targets the ATPase Valosin-Containing
Protein (VCP), also known as p97.[1][2] p97 is a highly abundant and essential member of the
AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes.[3][4][5] These
enzymes utilize the energy from ATP hydrolysis to remodel or unfold substrate proteins.[4][6]
p97 plays a crucial role in numerous cellular processes, including protein quality control,
endoplasmic reticulum-associated degradation (ERAD), DNA damage response, and
autophagosome maturation.[3][6][7] Given its central role in protein homeostasis, p97 has
emerged as a promising therapeutic target for cancer and other diseases.[3][8]

NMS-859 acts as a potent, irreversible inhibitor by covalently modifying the Cys522 residue
within the D2 ATPase domain of p97, which blocks ATP binding.[1][7][9] High selectivity is a
critical attribute for any therapeutic inhibitor to minimize off-target effects. This guide examines
the selectivity profile of NMS-859 in comparison to other ATPases and alternative p97
inhibitors.

Data Presentation: Inhibitor Cross-Reactivity Profile
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The following table summarizes the inhibitory activity (IC50) of NMS-859 and other
representative p97 inhibitors against p97/VCP and other related ATPases. NMS-859
demonstrates exceptional selectivity for its target.

inhibit Primary Target IC50  Off-Target Off-Target Mechanism
nhibitor
Target (M) ATPase IC50 (pM) of Action
Covalent
~0.37[1][2][7]  Other AAA
NMS-859 p97/VCP >10[1] (targets
[9] ATPases
Cys522)
HSP90 >10[1]
PPA p97/VCP 0.6 NSF 100[9] Covalent
Cdc48 (yeast
300[9]
homolog)
Selectivity
reported over
a panel of ATP-
ML240 p97/VCP ~0.11 - N
other competitive
ATPases and
kinases.[10]
NMS-873 p97/VCP 0.024 - - Allosteric
Failed clinical
trial due to
off-target ATP-
CB-5083 p97/VCP 0.011 - N
effects on competitive
phosphodiest
erase 6.[7]

NSF: N-ethylmaleimide-sensitive factor

Experimental Protocols

The determination of inhibitor selectivity and cross-reactivity against a panel of ATPases is a

critical step in drug development. A generalized experimental protocol for assessing ATPase
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activity is described below.

Biochemical ATPase Activity Assay (ADP-Glo™ or similar)

This assay quantifies ATPase activity by measuring the amount of ADP produced in an

enzymatic reaction.

Materials:

Purified recombinant human p97/VCP and other tested ATPases (e.g., NSF, HSP90).

ATP solution.

Assay buffer (e.g., Tris-HCI, MgCI2, KCI, DTT).

NMS-859 and other compounds for testing, serially diluted in DMSO.

ADP-Glo™ Kinase Assay kit (or equivalent luminescence- or fluorescence-based ADP
detection Kkit).

384-well white plates.

Procedure:

Enzyme Preparation: Prepare a solution of the ATPase enzyme in the assay buffer at a 2X
final concentration.

Compound Plating: Add the serially diluted compounds to the wells of the 384-well plate.
Include controls with DMSO only (no inhibitor).

Enzyme Addition: Add the 2X enzyme solution to the wells containing the compounds and
incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

Reaction Initiation: Initiate the ATPase reaction by adding a 2X ATP solution to each well.
The final ATP concentration should be at or near the Km for the specific enzyme being
tested.
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e Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a
controlled temperature (e.g., 37°C).

o ADP Detection: Stop the reaction and measure the amount of ADP produced. For the ADP-

Glo™ assay, this involves two steps:
o Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.

o Add Kinase Detection Reagent to convert the produced ADP back into ATP, which is then
used by a luciferase to generate a luminescent signal proportional to the initial ADP

concentration.

o Data Analysis: Measure luminescence using a plate reader. The data is then normalized to
controls and the IC50 values are calculated using a suitable nonlinear regression model
(e.g., four-parameter logistic fit). Selectivity is determined by comparing the IC50 value for
the primary target (p97/VCP) with the IC50 values for other tested ATPases.

Visualizations

The following diagrams illustrate the central role of p97 in protein homeostasis and the
workflow for evaluating inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

